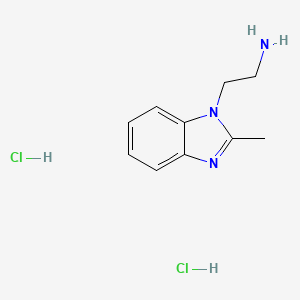

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

描述

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3 and its molecular weight is 248.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

It is known that imidazole derivatives are highly soluble in water and other polar solvents , suggesting that they could be influenced by the solvent environment.

生化分析

Biochemical Properties

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as topoisomerases and kinases . These interactions can lead to alterations in cellular processes and pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, inhibiting or activating their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemical environments . The long-term effects of this compound on cellular function can include sustained inhibition of enzyme activity, prolonged changes in gene expression, and persistent alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have shown that the therapeutic window for benzimidazole derivatives is narrow, and careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other interacting compounds. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.

生物活性

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a compound with potential therapeutic applications due to its biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14Cl2N2

- Molecular Weight : 249.15 g/mol

- CAS Number : 138078-14-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation.

- Antioxidant Activity : It exhibits properties that reduce oxidative stress, contributing to its protective effects on cells.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Biological Activities

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance:

- IC50 Values : In studies involving HL60 and HCT116 cell lines, the compound showed IC50 values in the low micromolar range (around 5–10 µM), indicating potent anticancer properties .

Neuroprotective Properties

Studies have highlighted its potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound appears to enhance cellular resilience against neurotoxic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride, and how are purity and yield optimized?

- Methodology : Synthesis typically involves cyclization of 2-methylbenzodiazole precursors with ethanamine derivatives under acidic conditions. Key steps include:

- Cyclization : Using catalysts like H₂SO₄ or HCl to form the benzodiazole core.

- Salt formation : Reaction with HCl to generate the dihydrochloride salt, enhancing solubility .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with methanol/dichloromethane eluent) to achieve >95% purity. Yield optimization requires controlled temperature (20–40°C) and stoichiometric excess of ethanamine .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement (e.g., hydrogen bonding between NH₃⁺ and Cl⁻ ions) .

- NMR : Confirm proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 2.5 ppm) .

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 250.1) .

Q. What are the key physicochemical properties influencing its research applications?

- Solubility : High aqueous solubility (>50 mg/mL) due to dihydrochloride salt form.

- Stability : Stable at pH 4–7; degrades under alkaline conditions (>pH 9) via benzodiazole ring hydrolysis .

- LogP : Estimated at 1.2 (PubChem data), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How to design experiments to identify biological targets and mechanisms of action?

- Approach :

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for receptors (e.g., GPCRs, kinases).

- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, JAK2) at 1–100 µM concentrations .

- Gene expression profiling : RNA-seq to assess transcriptional changes in treated cell lines (e.g., cancer models) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Strategies :

- Standardize assays : Control variables (e.g., cell line passage number, serum concentration).

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blot for protein targets after ELISA screening).

- Purity verification : Use HPLC-MS to rule out batch-to-batch impurities (>98% purity required) .

Q. What computational approaches predict interaction modes with biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., benzodiazole stacking with hydrophobic residues).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Train models on analogs (e.g., fluorinated benzodiazoles with known IC₅₀ values) .

Q. How to optimize synthetic routes for high-throughput production without compromising purity?

- Innovations :

- Flow chemistry : Continuous reaction systems to reduce side products.

- Automated purification : Combine flash chromatography with inline UV monitoring for rapid fraction collection .

Q. How to assess compound stability under varying storage and experimental conditions?

- Protocol :

- Accelerated degradation studies : Expose to heat (40°C), light (UV-vis), and pH extremes (2–12) for 7–14 days.

- Analytical monitoring : Track decomposition via HPLC (retention time shifts) and LC-MS (degradant identification) .

属性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;;/h2-5H,6-7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMWEOHAKGUNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103394-45-2 | |

| Record name | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。